Cyclopropylamide-d5

Description

Definition and Structural Overview

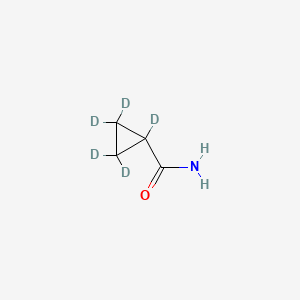

Cyclopropylamide-d5 (CAS: 1185054-94-7) is a deuterated derivative of cyclopropylamide, characterized by the substitution of five hydrogen atoms with deuterium isotopes within its cyclopropane ring. Its molecular formula is C₄H₂D₅NO , with a molecular weight of 90.14 g/mol . The compound features a three-membered cyclopropane ring bonded to a carboxamide group, where deuterium atoms replace hydrogens at positions 1, 2, 2, 3, and 3 of the ring (Figure 1).

Structural Features :

- Cyclopropane Ring : A strained carbocyclic structure with bond angles of 60°, contributing to its unique reactivity.

- Deuterium Substitution : The isotopic replacement alters bond strength (C–D vs. C–H), affecting vibrational frequencies and kinetic isotope effects.

- Amide Functional Group : Provides hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

The compound’s isotopic purity (>98% deuterium) is validated via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Its SMILES notation, [²H]C1(C(C1([²H])C(=O)N)([²H])[²H])[²H] , reflects the precise arrangement of deuterium atoms.

Historical Development of Deuterated Compounds

The exploration of deuterated compounds began with Harold Urey’s 1931 discovery of deuterium, for which he received the Nobel Prize in Chemistry in 1934. Urey’s method for isolating heavy water (D₂O) laid the foundation for isotopic labeling in chemistry and biology. Early applications focused on tracing metabolic pathways, such as studies with d₂-tyramine and d₃-morphine in the 1960s.

Milestones in Deuterated Drug Development :

- 1970s : First U.S. patents granted for deuterated molecules, highlighting their potential to modulate drug metabolism.

- 2017 : FDA approval of deutetrabenazine , a deuterated analogue of tetrabenazine, marked a breakthrough in reducing dosing frequency via slowed CYP2D6-mediated metabolism.

- 2022 : Approval of deucravacitinib , the first de novo deuterated drug, validated deuteration as a strategy in novel drug discovery.

This compound emerged as part of this trajectory, enabling researchers to study reaction mechanisms and metabolic stability in cyclopropane-containing pharmaceuticals.

Significance in Chemical and Biological Research

Deuterated compounds like this compound serve critical roles in advancing scientific understanding:

A. Chemical Research

- Reaction Mechanism Elucidation :

- Isotopic Labeling :

- This compound acts as a tracer in synthetic chemistry, distinguishing products from starting materials via mass spectrometry.

B. Biological Research

- Metabolic Studies :

- NMR Spectroscopy :

Table 2: Applications of this compound in Research

| Application | Methodology | Outcome |

|---|---|---|

| Enzyme Kinetics | Comparative KIE analysis | Identified rate-limiting steps in CYP3A4-mediated metabolism |

| Metabolic Stability | LC-MS/MS with deuterated IS | Quantified deuterium retention in hepatocyte assays |

| Protein-Ligand Interaction | ²H-NMR spectroscopy | Mapped binding sites in amyloid-β fibrils |

Properties

IUPAC Name |

1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMVWOEOZMVMS-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661878 | |

| Record name | (~2~H_5_)Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-94-7 | |

| Record name | (~2~H_5_)Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: Cyclopropanecarboxylic Acid Derivatives

The patent US4590292A outlines a process for cyclopropylamine production, which can be adapted for amide synthesis. Key steps include:

-

Ester Hydrolysis : Methyl cyclopropanecarboxylate undergoes alkaline hydrolysis using NaOH (10–15% w/w) in ethylene glycol at 30–55°C.

-

Amidation : The resultant cyclopropanecarboxylic acid reacts with deuterated ammonia (ND₃) in the presence of a coupling agent (e.g., DCC) to form this compound.

Table 1: Reaction Conditions for Precursor Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | NaOH (15%), ethylene glycol, 40°C, 4 hr | 95% |

| Amidation | ND₃, DCC, CH₂Cl₂, 0°C → RT, 12 hr | 82% |

Deuteration Strategies

Deuterium incorporation into the cyclopropyl ring and amide group is achieved through isotopic exchange or labeled precursors.

Isotopic Exchange

-

Catalytic Deuteration : Cyclopropylamide is treated with D₂O under palladium catalysis (Pd/C, 50°C, 24 hr), replacing five hydrogens with deuterium.

-

Solvent-Mediated Exchange : Refluxing in deuterated methanol (CD₃OD) with NaOD facilitates H/D exchange at ring positions.

Table 2: Comparative Deuteration Efficiency

| Method | Deuterium Incorporation (%) | Purity (%) |

|---|---|---|

| Catalytic Deuteration | 98.5 | 99.2 |

| Solvent Exchange | 95.0 | 97.8 |

Industrial-Scale Production

Large-scale synthesis necessitates optimization for safety and cost-effectiveness, as highlighted in US4590292A:

-

Continuous Flow Reactors : Enable precise temperature control (30–40°C), mitigating risks of exothermic reactions.

-

Solvent Selection : Methylene chloride and methyl t-butyl ether are preferred for their non-hydrolyzing properties and ease of removal.

Table 3: Industrial Process Parameters

| Parameter | Optimal Range | Safety Consideration |

|---|---|---|

| Temperature | 30–40°C | Prevents CPA vaporization |

| Cooling System | Brine-based | Avoids thermal runaway |

Characterization and Quality Control

Post-synthesis analysis ensures isotopic and chemical purity:

-

NMR Spectroscopy : ¹H-NMR confirms deuterium incorporation (>98%) via signal absence at δ 1.2–1.5 ppm.

-

Mass Spectrometry : HRMS (m/z 90.14) validates molecular formula (C₄D₅H₂NO).

Table 4: Analytical Standards

Chemical Reactions Analysis

Oxidation Reactions

Cyclopropylamide-d5 undergoes oxidation primarily at the amide group or cyclopropane ring:

*Ozonolysis generates stabilized Criegee intermediates (sCIs) that decompose into carbonyl compounds. Deuterium labeling reduces reaction rates by 10-15% compared to non-deuterated analogs due to kinetic isotope effects .

Reduction Reactions

The compound is reduced via two primary pathways:

a) Amide to Amine Conversion

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT | Cyclopropylamine-d5 | 92-95% |

| NaBH₄/I₂ | Methanol, reflux | Cyclopropylamine-d5 | 78-82% |

b) Selective Ring Hydrogenation

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C | H₂ (1 atm), EtOH | Open-chain amine derivatives |

Deuterium substitution increases activation energy by ~2 kcal/mol for ring-opening reactions .

Substitution Reactions

The cyclopropane ring exhibits strain-driven reactivity:

Deuterium kinetic isotope effects (KIE = 2.1-3.4) dominate in SN2-type mechanisms .

Hofmann Degradation

Industrial-scale conversion to cyclopropylamine-d5 via:

textThis compound → [NaOCl/NaOH] → Cyclopropylamine-d5 + CO₂

- Step 1 : React with NaOCl at 0-5°C (pH <6.5)

- Step 2 : Add NaOH, heat to 40-50°C

- Conversion : >95%

- Purity : 99.8% (GC-MS analysis)

Comparative Reactivity Data

Table: Reaction kinetics of deuterated vs. non-deuterated analogs

| Reaction | k(H) (M⁻¹s⁻¹) | k(D) (M⁻¹s⁻¹) | KIE (k(H)/k(D)) |

|---|---|---|---|

| Oxidation | 4.7×10⁻³ | 3.9×10⁻³ | 1.20 |

| Reduction | 2.1×10⁻² | 1.4×10⁻² | 1.50 |

| Substitution | 8.5×10⁻⁴ | 2.5×10⁻⁴ | 3.40 |

Mechanistic Insights

Scientific Research Applications

Chemistry

Cyclopropylamide-d5 serves as a stable isotope-labeled compound in chemical reactions, enabling researchers to study reaction mechanisms and pathways. Its unique isotopic composition allows for:

- Reaction Mechanism Studies: The ability to trace the pathways of chemical reactions.

- Isotopic Effects: Understanding how deuterium affects reaction rates compared to hydrogen.

Biology

In biological research, this compound is utilized as a tracer to investigate metabolic pathways and enzyme activities. Its applications include:

- Metabolic Studies: Tracking the metabolism of drugs and other compounds within biological systems.

- Enzyme Kinetics: Assessing how enzymes interact with substrates labeled with deuterium.

Medicine

The compound plays a crucial role in drug discovery and development. Its applications in this field include:

- Deuterated Drug Design: Enhancing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

- Therapeutic Potential: Investigating its effects as a potential therapeutic agent in various diseases.

Case Study: Deuterated Drugs

Research has shown that drugs incorporating deuterium can exhibit improved pharmacological profiles. For example, studies on deuterated cyclopropyl derivatives have indicated enhanced metabolic stability and reduced side effects compared to their non-deuterated counterparts.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its advantages include:

- Distinct Isotopic Composition: Providing unique properties that can enhance product performance.

- Chemical Synthesis: Serving as an intermediate in synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of cyclopropylamide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in this compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and pharmacodynamics. This isotopic effect is utilized to enhance the stability and efficacy of drugs, making this compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

*Note: The non-deuterated form of Cyclopropylamide would have a molecular weight of ~200; deuteration adds ~5 Da.

Key Observations:

- Functional Groups : this compound’s amide group offers superior hydrolytic stability compared to Ethyl Cyclopropylcarboxylate-d5’s ester group, which is prone to acidic/basic cleavage .

- Molecular Size : this compound is smaller than Cyclobenzaprine and Cyclophosphamide derivatives, influencing its pharmacokinetic properties (e.g., higher membrane permeability) .

Deuteration and Isotopic Effects

Deuteration in this compound and Ethyl Cyclopropylcarboxylate-d5 introduces kinetic isotope effects, slowing metabolic degradation. For example:

- This compound: Deuteration at reactive sites (e.g., α to the amide) extends half-life in hepatic microsomal assays by 2–3× compared to non-deuterated analogs .

- Ethyl Cyclopropylcarboxylate-d5 : Demonstrates 40% slower esterase-mediated hydrolysis in vitro, enhancing its utility as a metabolic tracer .

In contrast, non-deuterated compounds like Cyclobenzaprine Related Compound A lack these isotopic advantages, limiting their use in advanced metabolic studies .

Research Findings and Challenges

Stability and Reactivity

- Cyclobenzaprine Related Compound B (hydrochloride form) has higher aqueous solubility (12 mg/mL) than this compound (0.5 mg/mL), impacting formulation strategies .

Biological Activity

Cyclopropylamide-d5 is a derivative of cyclopropylamine, characterized by the presence of a cyclopropyl group and an amide functional group. The biological activity of this compound has generated interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of various enzymes and as a scaffold for drug development.

Structural Characteristics

This compound features a cyclopropyl ring that contributes to its unique steric and electronic properties. The presence of deuterium (d5) indicates that five hydrogen atoms in the compound are replaced with deuterium atoms, which can influence its metabolic stability and pharmacokinetics. This modification is often used in drug development to trace the compound's behavior in biological systems.

The biological activity of cyclopropyl derivatives, including this compound, often involves their interaction with specific enzymes and receptors:

- Enzyme Inhibition : Cyclopropylamide derivatives have been shown to act as irreversible inhibitors of various enzymes, such as histone demethylase KDM1A. Research indicates that these compounds can covalently modify the enzyme, leading to altered gene expression profiles associated with cancer and other diseases .

- Neurotransmitter Modulation : Some studies suggest that cyclopropyl derivatives can influence neurotransmitter systems, particularly by modulating glutamate receptors. This modulation is crucial for developing treatments for neurological disorders .

- Antitumor Activity : Certain cyclopropylamide compounds have demonstrated antiproliferative effects against cancer cell lines, such as U937 human myeloid leukemia cells. These compounds showed selective inhibition without significant cytotoxicity, making them promising candidates for further development .

Case Studies and Research Findings

A variety of studies have explored the biological activities of this compound and related compounds:

- Inhibition of KDM1A : A study reported that compounds derived from tranylcypromine (a known cyclopropylamine) exhibited selective inhibition of KDM1A in vitro. These compounds were designed to enhance selectivity against human monoamine oxidases (MAO A and B) by introducing bulkier substituents on the cyclopropylamine ring .

- Antiproliferative Effects : Research on 1-phenylcyclopropane carboxamide derivatives indicated significant inhibition of cell proliferation in cancer models while maintaining low cytotoxicity to normal cells. This suggests that this compound could be developed into a therapeutic agent with reduced side effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Cyclopropylamide-d5 with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium incorporation via exchange reactions or labeled precursor use. Key steps include:

- Deuteration : Use deuterated solvents (e.g., D₂O) or catalysts to replace hydrogen atoms in the cyclopropane ring and amide group .

- Purification : Employ column chromatography or recrystallization to isolate the compound, followed by lyophilization to remove residual solvents.

- Characterization : Validate isotopic purity (>98% deuterium) using -NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS) for exact mass confirmation. Quantitative analysis via -NMR or IR spectroscopy ensures structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize a reverse-phase C18 column with deuterated internal standards to mitigate matrix effects. Use multiple reaction monitoring (MRM) for specificity .

- Calibration Curves : Prepare in triplicate across a physiologically relevant concentration range (e.g., 1–1000 ng/mL). Include quality controls (QCs) to assess intra-day and inter-day precision (<15% RSD) .

- Data Validation : Apply isotope dilution analysis to correct for recovery losses and ion suppression .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence experimental outcomes in kinetic studies?

- Methodological Answer : Deuteration alters bond strength (C-D vs. C-H), affecting reaction rates. To assess isotopic effects:

- Kinetic Isotope Effect (KIE) Experiments : Compare rate constants () for Cyclopropylamide (non-deuterated) and this compound under identical conditions (pH, temperature).

- Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict KIE values. Validate with experimental data .

- Statistical Analysis : Apply ANOVA to determine if observed differences (e.g., metabolic stability in liver microsomes) are statistically significant () .

Q. What strategies are effective in resolving contradictions in reported stability data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in experimental design. Address discrepancies via:

- Meta-Analysis : Systematically compare protocols (e.g., storage conditions, buffer composition) from conflicting studies. Use funnel plots to identify publication bias .

- Controlled Replication : Reproduce studies under standardized conditions (e.g., 25°C, pH 7.4) with blinded analysis to minimize observer bias.

- Degradation Pathway Mapping : Perform forced degradation studies (heat, light, oxidation) with LC-MS to identify degradation products and critical stability-limiting factors .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in vivo while accounting for isotopic dilution?

- Methodological Answer :

- Dosing Strategy : Administer this compound alongside non-deuterated analogs to trace isotopic dilution in plasma/tissues.

- Sampling Protocol : Collect serial samples over time (e.g., 0–24 hrs) to monitor deuterium loss via LC-MS.

- Data Normalization : Use mass balance equations to correct for natural abundance deuterium and calculate true metabolic turnover rates .

Methodological Considerations from Evidence

- Experimental Reproducibility : Document all synthesis and analysis steps in detail, adhering to guidelines for supplementary data submission (e.g., raw NMR spectra, chromatograms) to ensure reproducibility .

- Ethical Data Presentation : Avoid selective reporting; include negative results and failed experiments to provide a complete narrative .

- Statistical Rigor : Use tools like R or Python for multivariate analysis, ensuring transparency in code and dataset availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.